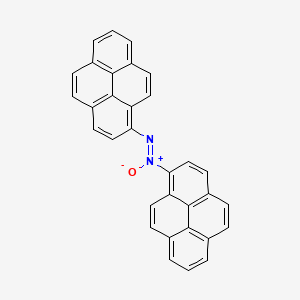

1,1'-Azoxypyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58447-78-2 |

|---|---|

Molecular Formula |

C32H18N2O |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

oxido-pyren-1-yl-pyren-1-yliminoazanium |

InChI |

InChI=1S/C32H18N2O/c35-34(28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22)33-27-17-13-23-9-7-19-3-1-5-21-11-15-25(27)31(23)29(19)21/h1-18H |

InChI Key |

KSZLJNAQVRGGSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+](C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 1,1 Azoxypyrene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 1,1'-Azoxypyrene, the central azoxy linkage (–N=N(O)–) is the most logical point for the primary disconnection.

Primary Disconnection: The Azoxy Bond

The key retrosynthetic disconnection breaks the N-N bond of the azoxy group. This leads to two main synthetic strategies depending on the nature of the bond cleavage.

Strategy A: Condensation/Coupling Approach. Disconnecting the N=N bond suggests a precursor such as a nitroso-pyrene derivative and a hydroxylamino-pyrene derivative, or the reductive coupling of two nitro-pyrene molecules. This is a common and effective strategy for forming azoxy linkages.

Strategy B: Oxidation Approach. Alternatively, one could envision an existing azo-pyrene compound (1,1'-azopyrene) that is subsequently oxidized to form the azoxy group.

Further disconnection of the pyrene (B120774) precursors leads back to simpler starting materials. The most common precursor for introducing a nitrogen functionality onto an aromatic ring is the corresponding nitro compound, 1-nitropyrene (B107360). This, in turn, can be disconnected to pyrene itself, a readily available polycyclic aromatic hydrocarbon.

This analysis highlights 1-nitropyrene and 1-aminopyrene (B158619) as key intermediates in the synthesis of this compound.

Classical and Modern Approaches to Azoxy Bond Formation

The formation of the azoxy bond is a critical step in the synthesis of this compound. Both classical and modern methods can be employed, primarily revolving around oxidation and condensation/coupling reactions.

While theoretically sound, the synthesis of this compound via the oxidation of a pre-formed 1,1'-azopyrene (B14623266) is less commonly reported in the literature for this specific compound. This method is generally applicable to many azo compounds, often employing oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The challenge in this approach often lies in the synthesis and stability of the azo precursor itself.

Condensation and coupling reactions represent the most direct and widely utilized methods for constructing the azoxy linkage in this compound.

One established method involves the reductive coupling of 1-nitropyrene . This reaction is typically carried out using a reducing agent in a suitable solvent. A specific example is the reaction of 1-nitropyrene with zinc powder in ethanol (B145695), catalyzed by ammonium (B1175870) chloride or ammonia, to yield this compound. iarc.frnih.govnih.goviarc.fr This method proceeds through the partial reduction of the nitro group to intermediate species that then condense to form the azoxy bond.

Another documented approach is the photolysis of 1-azidopyrene (B149228) . When 1-azidopyrene is subjected to photolysis in the presence of oxygen, this compound is formed alongside other products like 1-nitropyrene. jst.go.jp This reaction proceeds via a highly reactive pyrenylnitrene intermediate.

Synthesis of Key Pyrene-Based Precursors and Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of its key pyrene-based precursors, primarily 1-nitropyrene and 1-aminopyrene.

Synthesis of 1-Nitropyrene:

1-Nitropyrene is typically synthesized by the direct nitration of pyrene. A common laboratory procedure involves reacting pyrene with a nitrating agent such as nitric acid in a solvent like acetic anhydride (B1165640) or acetic acid. nih.govrsc.org For instance, reacting pyrene with copper(II) nitrate (B79036) in a mixture of acetic anhydride and ethyl acetate (B1210297) at elevated temperatures affords 1-nitropyrene as a yellow precipitate. rsc.org

Synthesis of 1-Aminopyrene:

1-Aminopyrene is readily prepared by the reduction of 1-nitropyrene. A standard method involves the catalytic hydrogenation of 1-nitropyrene using a palladium on carbon (Pd/C) catalyst in a solvent mixture such as ethanol and tetrahydrofuran (B95107) (THF) with hydrazine (B178648) monohydrate as the hydrogen source. rsc.org

Mechanistic Investigations of Azoxy Bond Formation Pathways

The formation of the azoxy bond from nitroarenes is a complex process involving several intermediates. While specific mechanistic studies on this compound are not extensively detailed in the literature, a plausible mechanism can be proposed based on well-established principles of nitroarene reduction.

In the case of the reductive coupling of 1-nitropyrene with zinc powder, the reaction likely proceeds through the following steps:

Reduction of 1-nitropyrene: The nitro group is partially reduced to form 1-nitrosopyrene (B1218456) and subsequently 1-hydroxylaminopyrene.

Condensation: The 1-nitrosopyrene and 1-hydroxylaminopyrene intermediates then undergo a condensation reaction. The nitrogen atom of the hydroxylamine (B1172632) attacks the nitrogen atom of the nitroso group.

Dehydration: Subsequent dehydration of the resulting intermediate leads to the formation of the stable azoxy bond of this compound.

There are two generally accepted pathways for the reduction of nitroarenes to anilines, with the azoxy compound being a key intermediate in one of them. acs.org The "direct pathway" involves the sequential reduction to nitroso and hydroxylamine, which is then further reduced to the amine. The "condensation pathway" involves the condensation of the nitroso and hydroxylamine intermediates to form the azoxy compound, which can then be further reduced to the azo and hydrazo compounds, and finally to the amine. acs.org The formation of this compound via reductive coupling of 1-nitropyrene follows this condensation pathway.

Optimization Strategies for Yield, Selectivity, and Scale-Up in this compound Synthesis

Optimizing the synthesis of this compound is crucial for obtaining higher yields, improving purity, and ensuring the feasibility of larger-scale production. The key parameters to consider for optimization depend on the chosen synthetic route.

For the reductive coupling of 1-nitropyrene using zinc powder , several factors can be systematically varied to enhance the reaction outcome. These include:

Molar ratio of reactants: The ratio of 1-nitropyrene to the reducing agent (zinc) and the catalyst (ammonium chloride) can significantly impact the reaction rate and selectivity.

Reaction Temperature: Temperature control is critical to balance the rate of reduction and prevent over-reduction to 1-aminopyrene.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to maximize the yield of the desired azoxy product while minimizing the formation of byproducts.

Solvent System: The choice of solvent and its purity can influence the solubility of reactants and intermediates, thereby affecting the reaction efficiency.

The following interactive table illustrates a hypothetical optimization study for this reaction:

| Entry | Molar Ratio (1-Nitropyrene:Zn:NH4Cl) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | 1 : 2 : 0.1 | 25 | 12 | 45 |

| 2 | 1 : 3 : 0.1 | 25 | 12 | 60 |

| 3 | 1 : 3 : 0.2 | 25 | 12 | 65 |

| 4 | 1 : 3 : 0.2 | 50 | 6 | 75 |

| 5 | 1 : 3 : 0.2 | 50 | 12 | 70 (increased byproducts) |

For scale-up , considerations would include efficient heat management, safe handling of flammable solvents and powdered metals, and purification methods suitable for larger quantities, such as column chromatography or recrystallization.

Advanced Spectroscopic and Structural Elucidation of 1,1 Azoxypyrene

Vibrational Spectroscopy (Infrared and Raman)

Correlation of Vibrational Modes with Electronic Structure:The correlation of vibrational modes with the electronic structure of 1,1'-Azoxypyrene cannot be performed without the foundational vibrational spectroscopy data.

The generation of a scientifically accurate and detailed article on the advanced spectroscopic and structural elucidation of this compound, as per the provided outline, is not feasible due to the absence of the necessary primary spectroscopic data in the public scientific record. Further experimental research or high-level computational studies would be required to generate the data needed to fulfill this request.

Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula from a limited number of possibilities. bioanalysis-zone.comchromatographyonline.com For this compound (C₃₂H₁₈N₂O), HRMS would be expected to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass. However, specific HRMS data for this compound has not been found in the reviewed literature.

Tandem Mass Spectrometry for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the structure of a molecule. ijsdr.orgwikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented (often through collision-induced dissociation), and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed information about the connectivity of atoms and functional groups within the molecule, allowing for the elucidation of fragmentation pathways. acdlabs.com An MS/MS study of this compound would reveal characteristic fragmentation patterns, such as the cleavage of the azoxy bridge or fragmentation of the pyrene (B120774) rings, offering definitive structural confirmation. No such study or fragmentation data for this compound is currently available in public databases.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Angles, and Dihedral Angles

A successful X-ray crystallographic analysis of this compound would yield a complete set of its geometric parameters in the solid state. This includes the precise lengths of all carbon-carbon, carbon-hydrogen, carbon-nitrogen, nitrogen-nitrogen, and nitrogen-oxygen bonds, as well as the angles between these bonds and the dihedral angles that define the molecule's three-dimensional shape. researchgate.netlibretexts.org Of particular interest would be the geometry of the central C-N=N(O)-C bridge and the relative orientation of the two pyrene moieties. This fundamental structural data is not available as no crystal structure for this compound has been published.

Advanced Electronic Absorption and Emission Spectroscopy for Structural Insight

Electronic spectroscopy, including UV-Visible absorption and fluorescence or phosphorescence emission, investigates the electronic transitions within a molecule and provides insights into its electronic structure and environment. azooptics.combioglobax.com

The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π→π* transitions within the extensive conjugated system of the pyrene rings. msu.edu The position, intensity, and shape of these bands are sensitive to the molecular structure and its environment. Emission spectroscopy would characterize the light emitted by the molecule after excitation, providing information on its excited states. tsijournals.comsapientia.roeprajournals.com The relationship between the absorption and emission spectra, including the Stokes shift, can offer further structural insights. Specific absorption or emission spectra for this compound are not documented in the searched scientific sources.

Computational and Theoretical Investigations of 1,1 Azoxypyrene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior and bonding characteristics of molecules like 1,1'-azoxypyrene. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be delocalized across the pyrene (B120774) ring systems, with significant contributions from the azoxy bridge. The LUMO would also be distributed over the aromatic framework. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, making the molecule more susceptible to electronic transitions upon absorbing light. mdpi.com Theoretical calculations for similar aromatic compounds often utilize DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to predict these orbital energies. tandfonline.com

Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical, yet realistic, values for this compound based on typical results for similar aromatic azoxy compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is anticipated to be non-uniform due to the presence of the electronegative nitrogen and oxygen atoms in the azoxy bridge. This creates a dipole moment and influences the molecule's intermolecular interactions.

An electrostatic potential (ESP) map would visually represent the charge distribution. For this compound, it is expected that regions of negative potential (typically colored red) would be concentrated around the oxygen and nitrogen atoms of the azoxy group, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found on the hydrogen atoms of the pyrene rings. These maps are invaluable for predicting how the molecule will interact with other polar molecules and in biological systems. researchgate.net

Density Functional Theory (DFT) for Predicting Spectroscopic Properties

DFT is a powerful tool for simulating various spectroscopic properties of molecules, providing a means to validate and interpret experimental data. nih.gov

Simulated UV-Vis and IR Spectra for Experimental Validation

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. The simulated UV-Vis spectrum would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the extensive aromatic system of the pyrene units. academie-sciences.fr Additional, weaker absorptions at longer wavelengths might be attributed to n-π* transitions involving the non-bonding electrons of the azoxy group. researchgate.net

The infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule, can also be simulated. Characteristic peaks would be expected for the C-H stretching and bending modes of the aromatic rings, C-C stretching vibrations within the pyrene skeleton, and distinct vibrations corresponding to the N=N and N-O stretching of the azoxy bridge. Comparing the calculated vibrational frequencies with experimental IR data is a standard method for confirming the structure of a synthesized compound. ripublication.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical, yet realistic, values for this compound based on typical results for similar aromatic azoxy compounds.

| Spectroscopic Technique | Predicted Wavelength/Wavenumber | Assignment |

|---|---|---|

| UV-Vis (λmax) | ~350 nm | π-π* transition |

| UV-Vis (λmax) | ~450 nm | n-π* transition |

| IR (cm-1) | ~1600-1450 cm-1 | Aromatic C=C stretch |

| IR (cm-1) | ~1500-1450 cm-1 | N=N stretch |

| IR (cm-1) | ~1300-1250 cm-1 | N-O stretch |

Prediction of NMR Chemical Shifts

NMR spectroscopy is a key technique for structure elucidation. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton signals would appear in the aromatic region, with their exact shifts influenced by the electronic environment created by the azoxy linkage and the extensive π-system. Similarly, the ¹³C NMR spectrum would show a series of signals for the non-equivalent carbon atoms of the pyrene rings, with the carbons closer to the azoxy group experiencing different shielding effects. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. nasa.gov While the pyrene units themselves are rigid, rotation around the C-N bonds connecting them to the azoxy group could lead to different conformers. MD simulations would track the atomic motions over time, revealing the preferred spatial arrangement of the two pyrene moieties relative to each other and the planarity of the molecule. Such simulations are also crucial for understanding how the molecule might interact with and adapt to its environment, for instance, when binding to a biological target or self-assembling on a surface. researchgate.netrsc.org

Energy Minima and Transition States for Rotational Isomers

The linkage between the two pyrene units via the azoxy group (-N=N(O)-) allows for the existence of rotational isomers, or conformers. The orientation of the two large pyrene rings relative to each other will be governed by a delicate balance of steric hindrance and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface (PES) of such molecules. By systematically rotating the pyrene units around the bonds connecting to the azoxy group, researchers can identify stable conformations, which correspond to energy minima on the PES. Transition states, representing the energy barriers between these minima, can also be located.

For instance, studies on other large aromatic systems have successfully used methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) to map the pathways between different conformers. rsc.org These calculations would likely reveal the most stable arrangement of the pyrene rings in this compound and the energy required to interconvert between different rotational isomers. The planarity or non-planarity of the pyrene rings in the optimized geometry would also be a key finding from such studies. acs.org

Table 1: Hypothetical Energy Profile Data for this compound Rotational Isomers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Py-N-N-Py) |

| Global Minimum | 0.0 | TBD |

| Local Minimum | TBD | TBD |

| Transition State 1 | TBD | TBD |

Note: TBD (To Be Determined) indicates that specific experimental or computational data for this compound is not currently available. The values would be obtained from DFT calculations.

Solvent Effects on Molecular Conformation

The conformation of this compound is expected to be sensitive to its environment. Solvents can influence the stability of different conformers through various interactions, such as dipole-dipole interactions and van der Waals forces. researchgate.net

Computational models can simulate these solvent effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. chemrxiv.org

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding or π-stacking with aromatic solvents. Molecular dynamics (MD) simulations are often used in conjunction with explicit solvent models to study the dynamic behavior of the solute and its solvation shell over time. For pyrene derivatives, solvent polarity has been shown to significantly affect their photophysical properties, which is directly linked to conformational changes. researchgate.netuwaterloo.ca

Theoretical Approaches to Reaction Pathways and Transition States

Calculation of Reaction Energy Barriers and Intermediates

Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions. For this compound, potential reactions could include reduction of the azoxy group, electrophilic substitution on the pyrene rings, or photochemical transformations.

DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and transition states. acs.org The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, a key determinant of the reaction rate. Methods like Quadratic Synchronous Transit (QST) are often employed to locate transition state structures. rroij.com

For example, theoretical studies on the reduction of azoxy compounds to their corresponding azo compounds have provided detailed mechanistic insights. acs.org Similar calculations on this compound would clarify the steps involved in its chemical transformations.

Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| This compound (Reactant) | TBD | TBD |

| Transition State | TBD | TBD |

| Intermediate | TBD | TBD |

| Product | TBD | TBD |

Note: TBD indicates that specific data for this compound is not available and would be the output of quantum chemical calculations.

Mechanistic Proposals from First-Principles Calculations

First-principles, or ab initio, calculations provide a rigorous theoretical foundation for proposing reaction mechanisms. By analyzing the electronic structure changes along a reaction coordinate, chemists can understand how bonds are broken and formed.

For instance, in the Wallach rearrangement of azoxy compounds, theoretical studies have been instrumental in evaluating proposed intermediates, such as dicationic species. cdnsciencepub.com In the case of this compound, first-principles calculations could be used to investigate its behavior under acidic conditions or upon photoirradiation, predicting the most likely reaction products and the pathways leading to them. The analysis of molecular orbitals and electron density changes during the reaction provides a detailed picture of the electronic rearrangements. nih.gov

Exploration of Intermolecular Interactions and Aggregation Behavior In Silico

The large, planar pyrene units in this compound suggest a strong tendency for intermolecular interactions, particularly π-π stacking, which can lead to aggregation or self-assembly. nih.gov Understanding this behavior is crucial for predicting the material properties of this compound.

In silico methods can quantify the strength and nature of these intermolecular interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. nih.gov For large systems like polycyclic aromatic hydrocarbon (PAH) dimers, dispersion forces are often the dominant attractive interaction. aip.org

Molecular dynamics simulations can be used to model the aggregation process itself, showing how individual molecules come together to form larger assemblies. rsc.org These simulations can predict the preferred packing arrangements in the solid state and the morphology of aggregates formed in solution, providing a link between molecular structure and macroscopic properties. acs.org

Chemical Reactivity and Transformation Mechanisms of 1,1 Azoxypyrene

Redox Chemistry and Electron Transfer Processes

The redox behavior of 1,1'-Azoxypyrene is dictated by the electron-rich pyrene (B120774) systems and the electron-accepting nature of the central azoxy group. These processes involve the transfer of electrons to or from the molecule, leading to the formation of ionic species.

Oxidation: The oxidation process would involve the removal of electrons from the highest occupied molecular orbital (HOMO), which is expected to be primarily located on the π-system of the pyrene rings. The large, conjugated pyrene moieties facilitate the stabilization of the resulting radical cation. The oxidation potential would be influenced by the electron-withdrawing effect of the azoxy group, making it higher (more difficult to oxidize) compared to unsubstituted pyrene.

Reduction: The reduction of this compound involves the addition of electrons to the lowest unoccupied molecular orbital (LUMO). The azoxy group, being an electrophilic site, is a likely candidate for the initial reduction, forming a radical anion. This is a common pathway for compounds containing reducible nitrogen-oxygen bonds. Subsequent reduction steps could involve the pyrene rings. In electrochemical experiments, this would manifest as one or more reduction peaks in a cyclic voltammogram. chim.itnih.gov The potential at which these reductions occur provides insight into the electron-accepting ability of the molecule. ku.eduneliti.com

Table 1: Illustrative Electrochemical Parameters

| Process | Peak Potential (E_p) | Mechanism |

|---|---|---|

| Anodic Peak (Oxidation) | E_pa | A -> A^+ + e- (Electron removal from pyrene π-system) |

Note: This table is illustrative. Actual potential values would need to be determined experimentally.

The azoxy group (-N(O)=N-) plays a crucial role in defining the electronic characteristics of this compound. It functions primarily as an electron-withdrawing group, which influences the molecule's ability to accept or donate electrons.

Electron Acceptor: The presence of the electronegative oxygen atom and the nitrogen-nitrogen double bond makes the azoxy moiety an effective electron acceptor. This property facilitates the reduction of the molecule. The formation of radical anions upon electron transfer is a key step in many of its reactions. nih.govnih.govwiley-vch.de

Modulation of Donor Properties: While the pyrene rings are inherently good electron donors, the attached azoxy group diminishes this capacity by pulling electron density away from the aromatic systems. This results in a higher oxidation potential compared to pyrene itself, meaning it is more difficult to remove an electron from this compound.

Acid-Base Interactions and Protonation/Deprotonation Behavior

The acid-base chemistry of this compound centers on the basicity of the oxygen atom in the azoxy group.

According to the Brønsted-Lowry theory, a base is a proton acceptor. msu.edu The lone pair of electrons on the oxygen atom of the azoxy group can act as a proton acceptor in the presence of a strong acid. byjus.comamericanpeptidesociety.org The protonation equilibrium can be represented as:

Py-N(O)=N-Py + H+ <=> [Py-N(OH)=N-Py]+

The basicity of the oxygen atom is, however, significantly reduced by the strong electron-withdrawing nature of the two pyrene rings. These large aromatic systems delocalize the electron density, making the lone pair on the oxygen less available for bonding with a proton. Consequently, this compound is expected to be a very weak base, requiring a strong acid for protonation to occur. libretexts.org

In the Lewis acid-base model, the oxygen atom can also act as a Lewis base, donating its electron pair to a Lewis acid.

Table 2: Predicted Acid-Base Properties

| Site | Acid/Base Character | Influencing Factors |

|---|---|---|

| Azoxy Oxygen | Weak Brønsted-Lowry Base, Lewis Base | Lone pair of electrons available for protonation/coordination. |

Photochemical Reactions and Photoinduced Transformations

Upon absorption of light, this compound can undergo various transformations, driven by the energy of the absorbed photons. slideshare.net The specific pathways are analogous to those observed for other aromatic azoxy and stilbene-like compounds. wikipedia.orgbeilstein-journals.org

A common photochemical reaction for compounds containing a double bond, like the N=N bond in the azoxy group, is cis-trans (or E/Z) isomerization. wikipedia.orgoit.edu Irradiation with light of an appropriate wavelength can promote the molecule to an excited state. In this excited state, the energy barrier for rotation around the N=N bond is lowered, allowing for conversion between the trans and cis isomers.

The process can be summarized as:

trans-1,1'-Azoxypyrene + hv -> [Excited State] -> cis-1,1'-Azoxypyrene

This process is often reversible, with the cis isomer potentially converting back to the more stable trans form either thermally or photochemically. nih.govchemrxiv.org The efficiency of this isomerization depends on factors like the wavelength of light and the solvent used.

Photocyclization: Aromatic systems like stilbene (B7821643) are known to undergo oxidative photocyclization to form phenanthrenes. beilstein-journals.org Given the structural similarity of the two pyrene units connected by a bridge, a similar intramolecular photocyclization reaction could be envisioned for the cis-isomer of this compound, potentially leading to complex polycyclic aromatic structures. This type of reaction typically proceeds through the formation of a dihydrophenanthrene-like intermediate, which is then oxidized to the final aromatic product. mdpi.comnih.gov

Degradation: Prolonged irradiation, especially with high-energy UV light, can lead to the degradation of the molecule. copernicus.org Photochemical pathways can involve the cleavage of the relatively weak N-O bond in the azoxy group, leading to the formation of radical species. nih.gov These highly reactive intermediates can then engage in a variety of subsequent reactions, resulting in a mixture of decomposition products. Another known photochemical pathway for azoxyarenes is the Photo-Wallach rearrangement, which would lead to the formation of hydroxy-azo-pyrene derivatives.

Table 3: Potential Photochemical Transformations

| Reaction Type | Description | Potential Products |

|---|---|---|

| Photoisomerization | Reversible conversion between E and Z isomers around the N=N bond. | cis-1,1'-Azoxypyrene |

| Photocyclization | Intramolecular ring formation between the two pyrene units. | Complex polycyclic systems |

| Photodegradation | Cleavage of the N-O bond leading to decomposition. | Radical species, smaller aromatic fragments |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrene |

| cis-1,1'-Azoxypyrene |

| trans-1,1'-Azoxypyrene |

| Hydroxy-azo-pyrene |

| Azobenzene |

| Stilbene |

Thermal Stability and Decomposition Pathways

There is no available data on the thermal stability profile of this compound, such as its decomposition temperature or the specific products formed upon thermal degradation. General principles of thermal decomposition suggest that heat provides the energy needed to break chemical bonds, often in an endothermic process. However, without specific studies on this compound, any discussion of its decomposition pathways would be purely speculative.

Analysis of Thermal Rearrangements

Similarly, the scientific literature lacks any studies on the thermal rearrangement of this compound. Thermal rearrangements are a class of reactions where a molecule's carbon skeleton or the position of its functional groups is rearranged under the influence of heat. While various types of thermal rearrangements are known for other classes of organic compounds, no such transformations have been documented for this compound.

Catalytic Transformations Involving this compound as Substrate or Ligand

An extensive search has yielded no reports of this compound being utilized in catalytic transformations. There are no studies where it has been employed as a substrate, which would involve the catalytic transformation of the azoxy group or the pyrene rings. Furthermore, there is no evidence of it being used as a ligand to form a complex with a metal catalyst for any type of chemical reaction. The potential for this compound to participate in or facilitate catalytic cycles remains an unexplored area of research.

Scientific Data on the Photophysical and Electrochemical Properties of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on the photophysical and electrochemical properties of the compound this compound. Despite targeted searches for its spectroscopic and electrochemical characterization, no detailed research findings, data tables, or quantitative analyses for this specific molecule could be located.

The study of photophysical and electrochemical properties is fundamental to understanding the behavior of novel compounds. Typically, this involves a suite of analytical techniques. Absorption and emission spectroscopy are used to probe the electronic transitions and excited state dynamics of a molecule. Key quantitative metrics such as molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength) and fluorescence quantum yield (the efficiency of the fluorescence process) are determined through these methods. Further insights into the lifetime of excited states are provided by time-resolved fluorescence and phosphorescence studies, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensing.

Similarly, the electrochemical behavior of a compound is critical for its potential use in electronic devices, catalysis, or energy storage. Cyclic voltammetry is a primary technique for determining the oxidation and reduction potentials of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This technique allows researchers to assess the stability of the compound's various redox states. To gain deeper insight, spectroelectrochemistry is employed to monitor spectroscopic changes (such as changes in absorption or fluorescence) as the compound undergoes electrochemical transformations. This allows for the in-situ identification of transient intermediates and provides a more complete picture of the redox mechanisms.

While extensive research exists for related compounds such as pyrene derivatives, azapyrenes, and azoxybenzenes, this information cannot be directly extrapolated to this compound. The unique arrangement of the two pyrene units connected by an azoxy bridge would give rise to distinct electronic and steric properties, resulting in a unique photophysical and electrochemical profile.

The absence of published data for this compound suggests that the compound may be a novel research target that has not yet been synthesized or fully characterized. Without primary research detailing its synthesis and subsequent analysis, the specific data required to populate the outlined sections on its spectroscopic and electrochemical properties are not available. Therefore, a detailed and scientifically accurate article focusing solely on this compound, as requested, cannot be generated at this time. Further experimental investigation into this specific molecule is required to elucidate the properties of interest.

Photophysical and Electrochemical Properties of 1,1 Azoxypyrene

Photoconductivity and Charge Transport Characteristics in Thin Films or Assemblies

As of the current available scientific literature, there are no specific research findings or data published on the photoconductivity and charge transport characteristics of 1,1'-Azoxypyrene in thin films or assemblies. While the broader class of pyrene-based organic semiconductors has been investigated for their electronic properties, detailed studies focusing on the photoconductive and charge transport behavior of this compound have not been reported.

The investigation of related pyrene (B120774) derivatives in thin-film transistors and other electronic devices has revealed that the molecular structure and packing in the solid state are crucial for efficient charge transport. Generally, pyrene-containing materials can exhibit both hole and electron transport properties, making them versatile for various applications. However, without experimental data on this compound, it is not possible to provide specific details on its carrier mobility, photoconductive response, or the dominant charge transport mechanisms.

Further research, including the fabrication of thin films of this compound and their characterization using techniques such as time-of-flight photoconductivity, field-effect transistor measurements, and space-charge-limited current analysis, would be necessary to elucidate these properties. Such studies would provide valuable insights into the potential of this compound as a functional material in optoelectronic applications.

Due to the absence of research data, no data tables on the photoconductivity and charge transport characteristics of this compound can be provided at this time.

Derivatization and Functionalization Strategies of the 1,1 Azoxypyrene Core

Synthetic Modifications on the Pyrene (B120774) Moieties

The pyrene units within the 1,1'-azoxypyrene structure offer multiple sites for the introduction of new functional groups. The reactivity of these sites is influenced by the electron-donating or -withdrawing nature of the azoxy bridge and any existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. The pyrene nucleus is generally reactive towards electrophiles, and it is anticipated that this compound would undergo similar transformations.

Nitration: The introduction of nitro groups is a common first step for further functionalization, as the nitro group can be reduced to an amine. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com For this compound, this reaction would likely lead to the substitution at the positions most activated by the azoxy group and the extended aromatic system.

Halogenation: The direct introduction of halogen atoms (Cl, Br, I) onto the pyrene rings can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. youtube.comyoutube.com For instance, N-halosuccinimides (NXS) are effective reagents for the halogenation of aromatic compounds. beilstein-journals.org Palladium catalysis can also be employed to direct the halogenation to specific positions. nih.gov These halogenated derivatives are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgyoutube.comlibretexts.orgchemguide.co.uk This method provides a direct route to aryl ketones, which can serve as versatile intermediates for further synthetic transformations. The regioselectivity of the acylation on this compound would be dictated by both steric and electronic factors.

A summary of potential electrophilic aromatic substitution reactions on the this compound core is presented below.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-1,1'-azoxypyrene |

| Bromination | Br₂, FeBr₃ | Bromo-1,1'-azoxypyrene |

| Acylation | RCOCl, AlCl₃ | Acyl-1,1'-azoxypyrene |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated this compound derivatives, obtained from electrophilic halogenation, would be ideal substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govbeilstein-journals.orgmdpi.comresearchgate.net This method is widely used for the synthesis of biaryl compounds and could be employed to attach various aryl or heteroaryl groups to the pyrene core of this compound.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orghes-so.chntu.edu.twresearchgate.net This would allow for the introduction of alkynyl moieties onto the this compound scaffold, which are useful for constructing extended π-conjugated systems.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govlibretexts.orgwikipedia.orgacsgcipr.orgyoutube.com It would provide a direct route to amino-functionalized this compound derivatives, which are important for a variety of applications.

The table below summarizes the potential palladium-catalyzed cross-coupling reactions for functionalizing halogenated this compound.

| Reaction | Coupling Partners | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl-1,1'-azoxypyrene |

| Sonogashira | Terminal alkyne | Alkynyl-1,1'-azoxypyrene |

| Buchwald-Hartwig | Amine | Amino-1,1'-azoxypyrene |

Chemical Transformations of the Azoxy Group

The azoxy group itself is a functional moiety that can undergo various chemical transformations, providing another avenue for modifying the properties of this compound.

Reduction to Azo and Hydrazopyrene Derivatives

The reduction of the azoxy group can lead to the corresponding azo or hydrazo compounds. These transformations alter the electronic properties and the geometry of the linkage between the pyrene units.

Reduction to Azo Derivatives: The deoxygenation of azoxy compounds to their azo counterparts is a common transformation. This can be achieved using various reducing agents.

Reduction to Hydrazo Derivatives: Further reduction of the azo group, or direct reduction of the azoxy group under stronger conditions, can yield the corresponding hydrazo derivative. Reagents like sodium dithionite (B78146) are known to reduce azo compounds to hydrazo compounds. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.netzenodo.org

Oxygen Atom Transfer Reactions

While the reduction of the azoxy group is more common, it is conceivable that under specific oxidative conditions, the azoxy group could participate in oxygen atom transfer reactions, although this is less explored for this class of compounds.

Synthesis of Polymeric and Oligomeric Architectures Incorporating Azoxypyrene Units

The incorporation of this compound units into polymers and oligomers could lead to materials with interesting photoresponsive and electronic properties.

The synthesis of such materials could be achieved by first preparing functionalized this compound monomers. For example, di-halogenated or di-boronic acid derivatives of this compound could be used in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. researchgate.netehu.esrroij.com

Alternatively, this compound derivatives with polymerizable groups, such as vinyl or acrylate (B77674) moieties, could be synthesized and then polymerized via chain-growth mechanisms. The synthesis of oligomers could be approached through step-wise coupling reactions to control the chain length precisely. rsc.orgresearchgate.netrsc.orgmdpi.com

Self-Assembly Strategies for Supramolecular Azoxypyrene Structures

The inherent characteristics of the this compound molecule, namely its extended π-conjugated system and the polar azoxy linker, provide a rich landscape for directing self-assembly processes. The formation of ordered supramolecular structures from this compound and its derivatives is anticipated to be governed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

The dominant intermolecular force expected to drive the self-assembly of this compound is the π-π stacking of the pyrene units. rsc.org The large, electron-rich surface of the pyrene core facilitates strong attractive interactions between molecules, leading to the formation of columnar or layered structures. The specific arrangement of these stacks, whether co-facial or offset, will significantly influence the electronic properties of the resulting supramolecular assembly. Computational studies on pyrene and its derivatives have shown that even in the absence of other directing groups, π-π stacking is a powerful tool for organizing molecules in the solid state and in solution. chemrxiv.org

The azoxy bridge introduces a degree of polarity and the potential for specific directional interactions that can further guide the self-assembly process. While not a classic hydrogen bond donor, the oxygen atom of the azoxy group can act as a hydrogen bond acceptor. This opens up the possibility of co-crystallization with suitable hydrogen bond donors, leading to the formation of complex, multi-component supramolecular architectures.

The introduction of functional groups onto the pyrene core, as discussed in the context of derivatization, would provide a powerful handle to manipulate the self-assembly behavior. For example, the incorporation of long alkyl chains could promote the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order. Similarly, the attachment of moieties capable of strong and specific hydrogen bonding, such as carboxylic acids or amides, would allow for the programmed assembly of intricate and robust supramolecular networks. The interplay between the π-π stacking of the pyrene cores and the specific interactions of the peripheral functional groups would ultimately determine the final supramolecular architecture.

While experimental data on the self-assembly of this compound remains scarce, the foundational principles of supramolecular chemistry provide a strong basis for predicting its behavior. The combination of the extensive π-surface of the pyrene units and the unique electronic and geometric properties of the azoxy linker makes this compound a highly promising, albeit challenging, platform for the design of novel self-assembling systems with potential applications in organic electronics, sensing, and advanced materials. Further experimental and computational investigation into this intriguing molecule is warranted to fully unlock its potential in the realm of supramolecular chemistry.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of complex mixtures, and it is anticipated to be the primary approach for the analysis of 1,1'-Azoxypyrene. The choice between liquid and gas chromatography would depend on the physicochemical properties of the compound, such as its thermal stability and volatility.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of large, non-volatile, or thermally labile molecules like this compound. The separation is typically achieved on a reverse-phase column, such as a C18 or phenyl-hexyl column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution is often employed for complex samples, starting with a higher polarity mobile phase (e.g., water or a buffer) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This allows for the effective separation of a wide range of compounds.

UV-Vis Detection: Aromatic compounds and those containing azo or azoxy groups typically exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region. researchgate.netacademie-sciences.fracademie-sciences.fr A photodiode array (PDA) detector can be used to obtain the full UV-Vis spectrum of the eluting compounds, aiding in their identification. researchgate.net The absorption maxima for this compound are expected to be in the UV and visible regions, characteristic of extended aromatic systems.

Fluorescence Detection: Given the pyrene (B120774) moiety, this compound is expected to be fluorescent. Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors for fluorescent compounds. biocompare.com By selecting appropriate excitation and emission wavelengths, it is possible to selectively detect and quantify this compound even in the presence of other absorbing, non-fluorescent compounds. researchgate.netnih.gov The glucuronide conjugate of 1-hydroxypyrene (B14473), for instance, is reported to be 3-fold more fluorescent than 1-hydroxypyrene itself, suggesting that modifications to the pyrene structure can significantly impact fluorescence properties. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Compounds

| Parameter | Value/Description |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| UV-Vis Detection | 254 nm and 340 nm |

| Fluorescence Detection | Excitation: 340 nm, Emission: 380 nm (example) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS may be challenging due to its expected high boiling point and potential for thermal degradation. However, with the use of derivatization techniques, GC-MS can become a viable option. jfda-online.com

Derivatization: To increase volatility and thermal stability, chemical derivatization can be employed. youtube.com For compounds with functional groups, silylation, acylation, or alkylation are common derivatization methods. youtube.com In the context of azo compounds, sometimes they are chemically reduced to their corresponding amines, which are then derivatized for GC-MS analysis. shimadzu.comglsciences.com

GC Conditions: A high-temperature capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separating the derivatized this compound. A temperature-programmed oven is necessary to elute high-boiling-point compounds.

Mass Spectrometry Detection: The mass spectrometer provides detailed structural information, which is crucial for the unambiguous identification of the analyte. The fragmentation pattern of this compound or its derivative would provide a unique fingerprint for its identification.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value/Description |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative analysis of this compound, especially in samples with few interfering substances. sawauniversity.edu.iq Azo compounds are known for their strong color, which is a result of the extended conjugation of the aromatic rings through the azo group. researchgate.net

The method would involve measuring the absorbance of a solution of this compound at its wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. walshmedicalmedia.com The λmax for this compound would need to be determined experimentally but is expected to be in the visible range, giving solutions of the compound a distinct color. For complex mixtures, derivative spectrophotometry can sometimes be used to resolve overlapping spectra and improve selectivity.

Development of Electrochemical Sensors for Research Applications

Electrochemical sensors offer the potential for rapid, sensitive, and portable detection of electroactive compounds. The azoxy group in this compound is electrochemically active and can be either reduced or oxidized. This property can be exploited for the development of electrochemical sensors. Research on electrochemical sensors for nitroaromatic compounds is well-established, and similar principles can be applied to azoxy compounds. rsc.orgrsc.org

Working Electrode: The choice of the working electrode material is critical for the sensitivity and selectivity of the sensor. Glassy carbon electrodes modified with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles have shown enhanced performance for the detection of various organic molecules. researchgate.net

Detection Principle: The detection would be based on the electrochemical reduction or oxidation of the azoxy group at a specific potential. The resulting current would be proportional to the concentration of this compound in the sample. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior and for quantitative measurements.

Advanced Characterization Techniques for Azoxypyrene in Complex Matrices

The analysis of this compound in complex environmental or biological matrices requires efficient sample preparation techniques to remove interferences and pre-concentrate the analyte. nih.gov

Extraction: For solid samples, techniques like Soxhlet extraction, ultrasonic extraction, microwave-assisted extraction, or accelerated solvent extraction can be used. nih.gov For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. researchgate.net

Clean-up: After extraction, a clean-up step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with silica (B1680970) or alumina (B75360) as the stationary phase.

Advanced Detection: For highly complex matrices, coupling chromatographic separation with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides the highest degree of selectivity and sensitivity. nih.govacs.orgnih.govhpst.cz Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can be used to selectively detect the analyte with very low detection limits, even in the presence of a complex matrix. Atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry is another advanced technique that can provide soft ionization, leading to better sensitivity and selectivity for some compounds. lcms.cz

Future Research Directions and Interdisciplinary Opportunities in 1,1 Azoxypyrene Chemistry

Exploration of Unexplored Synthetic Routes and Green Chemistry Principles

The current synthesis of 1,1'-Azoxypyrene often involves the reduction of 1-nitropyrene (B107360). iarc.fr While effective, this route can involve harsh reagents and produce significant waste. Future synthetic explorations should prioritize the development of more efficient and environmentally benign methodologies, aligning with the principles of green chemistry. sciencenet.cnorganic-chemistry.org

One promising avenue is the direct oxidative coupling of 1-aminopyrene (B158619). This approach could potentially be achieved using catalytic systems with green oxidants like O2 or H2O2, minimizing the formation of stoichiometric byproducts. sciencenet.cn Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce waste. nih.govepa.gov Such telescoped syntheses would minimize the need for intermediate purification steps, saving time, solvents, and energy. epa.gov

The exploration of mechanochemical synthesis, where mechanical energy is used to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase chemistry. The application of ball milling or other mechanochemical techniques to the synthesis of this compound from solid-state precursors could lead to a significant reduction in solvent usage and potentially unlock novel reactivity.

Moreover, the use of alternative energy sources such as microwave irradiation or sonication could accelerate reaction times and improve yields. These techniques can offer more efficient energy transfer compared to conventional heating. The use of aqueous media, where possible, would also align with green chemistry principles by replacing volatile organic solvents. researchgate.net

A summary of potential green synthetic strategies for this compound is presented in the table below.

| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Advantages |

| Catalytic Oxidative Coupling of 1-Aminopyrene | Atom Economy, Use of Catalytic Reagents | High atom efficiency, use of green oxidants (O2, H2O2), reduced waste. |

| One-Pot Stepwise Synthesis (OPSS) | Waste Prevention, Energy Efficiency | Reduced number of unit operations, less solvent waste, time and energy savings. nih.govepa.gov |

| Mechanochemical Synthesis | Use of Safer Solvents and Auxiliaries | Solvent-free or reduced solvent conditions, potential for novel reactivity. |

| Microwave or Ultrasound-Assisted Synthesis | Design for Energy Efficiency | Faster reaction times, improved yields, more efficient energy transfer. |

| Synthesis in Aqueous Media | Use of Safer Solvents and Auxiliaries | Environmentally benign solvent, reduced toxicity and flammability. researchgate.net |

Application of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the formation and photoreactivity of this compound is crucial for optimizing its synthesis and developing its applications. Advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and reaction kinetics involved.

Techniques such as photoionization and photoelectron photoion coincidence spectroscopy could be employed to identify and characterize reactive intermediates in the gas phase during the synthesis or photolysis of this compound. rsc.org These methods offer high sensitivity and selectivity, allowing for the unequivocal identification of species that may be too short-lived to be observed by conventional techniques. rsc.org

Time-resolved spectroscopy, including femtosecond transient absorption and fluorescence up-conversion, will be instrumental in mapping the ultrafast photophysical and photochemical processes that occur upon photoexcitation of this compound. Understanding the dynamics of the excited states, including the pathways of isomerization and energy dissipation, is key to designing more efficient photo-responsive materials.

In-situ monitoring of reactions using techniques like Raman and infrared spectroscopy, coupled with kinetic modeling, can provide real-time information on the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating reaction pathways and optimizing reaction conditions for higher yields and selectivity.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the discovery and design of new materials. mdpi.comtechscience.comtechscience.com These computational tools can accelerate the materials development cycle by predicting the properties of novel compounds and guiding experimental efforts towards the most promising candidates. enccb.beresearchgate.net

For this compound and its derivatives, ML models can be trained on existing data to predict key properties such as absorption and emission spectra, redox potentials, and thermal stability. nih.govnih.govarxiv.org By analyzing structure-property relationships, these models can identify novel molecular designs with tailored characteristics. For instance, ML could be used to predict how different substituents on the pyrene (B120774) rings would affect the photo-isomerization quantum yield or the wavelength of maximum absorption.

Inverse design, a concept where a desired property is specified and an ML model generates the corresponding molecular structure, holds immense potential. techscience.comtechscience.com This approach could be used to design this compound-based molecules with specific electronic or optical properties for applications in organic electronics or as molecular switches. The use of generative models, such as generative adversarial networks (GANs), could explore vast chemical spaces to propose novel and synthesizable derivatives of this compound. researchgate.net

The combination of high-throughput virtual screening with ML can rapidly identify promising candidates from large virtual libraries of this compound derivatives, significantly reducing the time and cost associated with experimental screening. enccb.be

| AI/ML Application | Potential Impact on this compound Research |

| Property Prediction | Rapidly estimate electronic, optical, and thermal properties of new derivatives. nih.govnih.gov |

| Inverse Design | Generate novel molecular structures with desired, targeted functionalities. techscience.comtechscience.com |

| High-Throughput Virtual Screening | Efficiently screen large libraries of virtual compounds to identify promising candidates. enccb.be |

| Mechanistic Insights | Analyze complex reaction data to elucidate reaction mechanisms and kinetics. |

Potential Role in Emerging Technologies and Fundamental Scientific Discovery

The unique combination of properties inherent in this compound positions it as a candidate for investigation in several emerging technologies. kimsbengaluru.edu.intechnologymagazine.comresearchgate.netengiscience.com Its photo-responsive nature makes it a compelling building block for the development of light-activated molecular switches and motors. The reversible isomerization of the azoxy group could be harnessed for applications in data storage, smart fabrics, and soft robotics.

In the realm of organic electronics, the extended π-conjugated system of the pyrene units suggests potential for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to modulate the electronic properties through photo-isomerization could lead to the development of photo-switchable electronic devices.

Furthermore, the quest for fundamental scientific discovery could be advanced by studying this compound. smithsonianmag.comhellobio.comwikipedia.orgnih.gov The molecule provides a model system for investigating the intricate details of photo-isomerization in complex aromatic systems. Its study could contribute to a deeper understanding of excited-state dynamics, non-adiabatic transitions, and the influence of molecular environment on photochemical reactivity.

The potential for this compound to form self-assembled monolayers on surfaces opens up possibilities in nanoscience and nanotechnology. The controlled arrangement of these molecules could lead to the fabrication of functional surfaces with tunable wetting, adhesion, or optical properties.

Interdisciplinary Studies at the Interface of Chemistry, Materials Science, and Theoretical Physics

The full realization of this compound's potential will necessitate a highly interdisciplinary approach, drawing on expertise from chemistry, materials science, and theoretical physics. ejournals.phdukekunshan.edu.cnuni-koblenz.deresearchgate.netojed.org

Materials scientists can contribute by incorporating this compound into polymers, gels, and other matrices to create novel functional materials. idu.ac.id The study of how the properties of the bulk material are influenced by the molecular-level behavior of the embedded this compound is a key area of research. quora.com This includes investigating the mechanical, thermal, and optical properties of these composite materials.

Theoretical physicists can provide a deeper understanding of the electronic structure and dynamics of this compound through advanced computational modeling. arxiv.org Methods such as density functional theory (DFT) and time-dependent DFT can be used to calculate excited-state energies, transition dipole moments, and potential energy surfaces, providing a theoretical framework for interpreting experimental observations. The study of electron-phonon coupling in such systems could also offer insights into their conductive properties. arxiv.org

The collaboration between synthetic chemists, who can create novel derivatives of this compound, and physicists and materials scientists, who can characterize their properties and integrate them into devices, will be essential for driving innovation in this field. This synergistic approach will pave the way for the development of next-generation materials and technologies based on this fascinating molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.